molecular formula C21H17FN4O2S B2408911 N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-48-9

N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2408911
CAS No.: 941942-48-9
M. Wt: 408.45
InChI Key: MCFIVFXEBIHDTE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 941942-48-9) is a synthetic organic compound with a molecular formula of C21H17FN4O2S and a molecular weight of 408.5 g/mol . It features a complex multi-cyclic structure comprising a thiazolo[4,5-d]pyridazinone core, which is a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. This specific analog is distinguished by a 4-fluorobenzyl group on the acetamide moiety and a phenyl substituent on the fused ring system. Compounds within this structural class are of significant interest in early-stage drug discovery for developing enzyme inhibitors and probing signaling pathways involved in cell proliferation and other disease-relevant processes . The presence of the thiazolo[4,5-d]pyridazine core suggests potential for diverse biological activity, making it a valuable chemical tool for researchers in hit identification and lead optimization campaigns. This product is provided for non-human research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-13-24-19-20(29-13)18(15-5-3-2-4-6-15)25-26(21(19)28)12-17(27)23-11-14-7-9-16(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFIVFXEBIHDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article focuses on the biological activity of this compound, delving into its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H19_{19}F1_{1}N4_{4}O1_{1}S
  • Molecular Weight : 372.45 g/mol
  • CAS Number : 1179373-86-4

This compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiazolo derivatives, including those similar to this compound. For instance, a study on thiazolo[4,5-d]pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer) . The mechanism of action appears to involve interference with cellular proliferation pathways and induction of apoptosis.

The mechanisms through which this compound exerts its anticancer effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in sensitive cell lines .
  • Metabolic Activation : The metabolism of compounds like this compound may play a crucial role in their biological activity, with specific transformations enhancing their efficacy .

Case Studies and Research Findings

StudyCompoundCell Lines TestedIC50_{50} Values
Thiazolo DerivativesA375, DU145, MCF-710 µM - 20 µM
BenzothiazolesMCF-7, MDA 4685 µM - 15 µM
Thiazolo[5,4-d]pyrimidinesCHO-K1, HaCaT12 µM - 25 µM

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some thiazolo derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions that could complement their anticancer effects.

Scientific Research Applications

The compound has been studied for its antitumor properties . Research indicates that derivatives of thiazole and pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have shown promising results in inhibiting the growth of leukemia cells and solid tumors. For instance, studies have demonstrated that modifications to the thiazole structure can enhance antitumor activity through mechanisms involving topoisomerase inhibition and apoptosis induction .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including Friedländer condensation methods. The introduction of electron-withdrawing groups like fluorine at specific positions on the aromatic rings has been shown to significantly increase the compound's biological activity .

Synthesis Method Key Steps Yield (%)
Friedländer CondensationReaction of substituted bicyclic amino ketones with tricyclic ketones70%
Suzuki CouplingCoupling of aryl halides with boronic acids80%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and the introduction of various substituents can lead to significant changes in biological activity. For example:

  • Fluoro Substituents : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
  • Thiazole Variations : Alterations in the thiazole moiety can affect binding affinity to biological targets, influencing antitumor efficacy.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Antitumor Activity : A study demonstrated that a derivative with a similar thiazole structure exhibited tenfold greater potency than SN-38 (a known chemotherapeutic agent) against leukemia cell lines .
  • Mechanistic Insights : Research focusing on human dihydroorotate dehydrogenase as a target revealed that compounds with structural similarities to this compound induced ROS production and mitochondrial dysfunction in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can structural purity be validated?

  • Methodological Answer : Multi-step synthesis typically involves coupling the thiazolo[4,5-d]pyridazin core with fluorobenzyl acetamide derivatives via nucleophilic substitution or amidation reactions. Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, single-crystal X-ray studies (as in related thiazole derivatives) confirm bond lengths and angles, with reported R factors < 0.05 for high confidence .
Analytical Technique Key Parameters Example Data from Analogues
X-ray CrystallographyR factor = 0.049; T = 173 KC–C bond length: 1.50 Å ± 0.006 Å
¹H NMRδ 7.2–8.1 ppm (aromatic protons)Coupling constants (J = 8–10 Hz)
HRMSm/z calculated vs. observed (±0.001)[M+H]⁺: 394.382 (theoretical)

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiazolo[4,5-d]pyridazin derivatives, such as kinase inhibition or antimicrobial activity. Use dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., known kinase inhibitors). For cytotoxicity, employ cell viability assays (MTT/XTT) across multiple cell lines .

Q. What spectroscopic methods are critical for characterizing this compound’s stability under varying conditions?

  • Methodological Answer : Stability studies in solvents (DMSO, PBS) and at different pH levels require HPLC-PDA for purity tracking and LC-MS to detect degradation products. Accelerated thermal stability tests (40–60°C) combined with FT-IR can identify structural changes (e.g., amide bond hydrolysis) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo[4,5-d]pyridazin core?

  • Methodological Answer : Improve yields by optimizing reaction conditions (e.g., microwave-assisted synthesis for reduced time/temperature) or using catalysts (e.g., Pd-mediated cross-coupling). Solvent screening (DMF vs. THF) and protecting group strategies for sensitive moieties (e.g., fluorobenzyl) are critical .

Q. How can conflicting data from biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (cell passage number, serum concentration). Validate target engagement via Western blotting (phosphorylation status) or SPR (binding affinity). Compare with structurally analogous compounds to isolate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against homology-modeled targets (e.g., kinases) identifies binding poses. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models prioritize derivatives with enhanced affinity .
Computational Parameter Application Example Outcome
Docking Score (kcal/mol)Binding affinity predictionΔG = -9.2 (lower = stronger binding)
RMSD (Å) in MDComplex stability over 100 ns< 2.0 Å (stable conformation)

Q. How should in vivo studies be designed based on in vitro data?

  • Methodological Answer : Use pharmacokinetic (PK) profiling (oral bioavailability, t₁/₂) to determine dosing regimens. For anticancer studies, xenograft models with tumor volume monitoring and histopathology are standard. Include metabolite identification via LC-MS/MS to address toxicity .

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